molecular formula C12H12F3NO5 B11508132 Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester

Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester

Cat. No.: B11508132
M. Wt: 307.22 g/mol
InChI Key: MOLRVRSQBNZTTO-UHFFFAOYSA-N
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Description

Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyloxycarbonylamino group, and a hydroxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester typically involves multiple steps. One common method includes the reaction of N-Boc-O-benzyl-L-serine with 1-hydroxybenzotriazole in the presence of diisopropylethylamine and dichloromethane. This reaction is followed by the addition of L-serine methyl ester hydrochloride and further purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichromate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, while the benzyloxycarbonylamino group provides stability and specificity. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Propionic acid, 2-hydroxy-, methyl ester: Lacks the trifluoromethyl and benzyloxycarbonylamino groups.

    Propionic acid, 2-benzyloxycarbonylamino-3-hydroxy-, methyl ester: Lacks the trifluoromethyl group.

    Propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-, methyl ester: Lacks the hydroxy group.

Uniqueness

The uniqueness of propionic acid, 2-benzyloxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxy group provides additional sites for chemical modification.

Properties

Molecular Formula

C12H12F3NO5

Molecular Weight

307.22 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C12H12F3NO5/c1-20-9(17)11(19,12(13,14)15)16-10(18)21-7-8-5-3-2-4-6-8/h2-6,19H,7H2,1H3,(H,16,18)

InChI Key

MOLRVRSQBNZTTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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